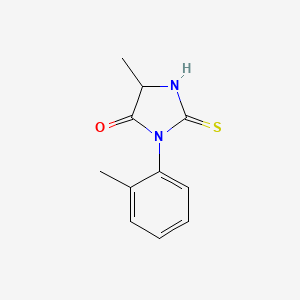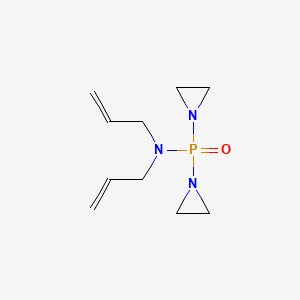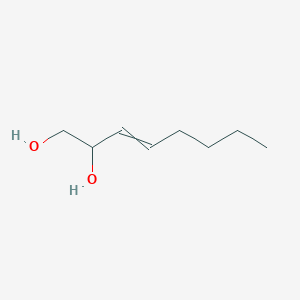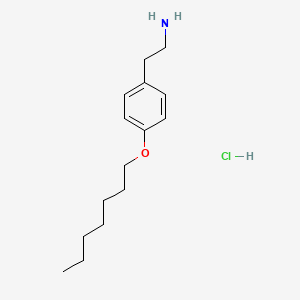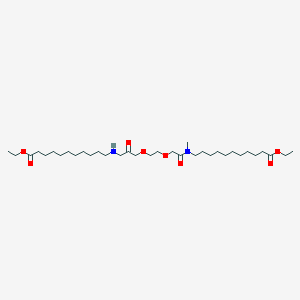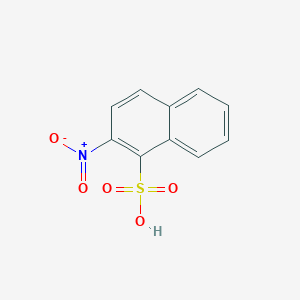
2-Nitronaphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitronaphthalene-1-sulfonic acid is an organic compound derived from naphthalene. It is characterized by the presence of both nitro and sulfonic acid functional groups attached to the naphthalene ring. This compound is primarily used in the production of dyes and pigments due to its ability to undergo various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitronaphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene followed by nitration. The process begins with the sulfonation of naphthalene using concentrated sulfuric acid at elevated temperatures to produce naphthalene-1-sulfonic acid. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminonaphthalenesulfonic acids.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro or sulfonic acid groups are replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are used.
Substitution: Reagents like halogens and alkylating agents in the presence of catalysts are employed.
Major Products:
Oxidation: Quinones.
Reduction: Aminonaphthalenesulfonic acids.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
2-Nitronaphthalene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is utilized in the production of colorants for textiles, plastics, and other materials .
Mécanisme D'action
The mechanism of action of 2-nitronaphthalene-1-sulfonic acid involves electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical transformations to produce desired products .
Comparaison Avec Des Composés Similaires
- Naphthalene-1-sulfonic acid
- Naphthalene-2-sulfonic acid
- 1-Nitronaphthalene
- 2-Nitronaphthalene
Comparison: 2-Nitronaphthalene-1-sulfonic acid is unique due to the presence of both nitro and sulfonic acid groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
50855-38-4 |
|---|---|
Formule moléculaire |
C10H7NO5S |
Poids moléculaire |
253.23 g/mol |
Nom IUPAC |
2-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H7NO5S/c12-11(13)9-6-5-7-3-1-2-4-8(7)10(9)17(14,15)16/h1-6H,(H,14,15,16) |
Clé InChI |
WPFCHJIUEHHION-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


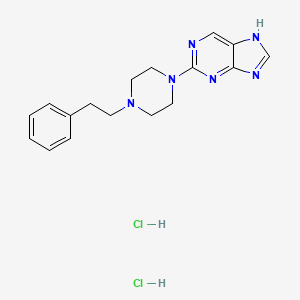
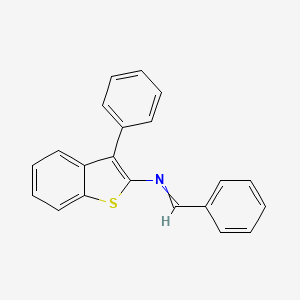
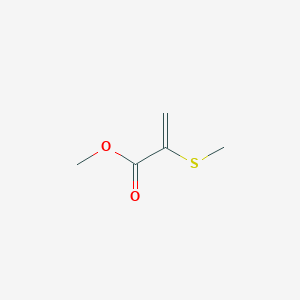

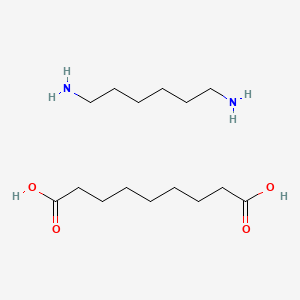
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
